4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Description
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a biphenyl-based dicarboxylic acid ligand featuring an oxygen bridge connecting two biphenyl moieties. Its molecular formula is C28H18O9 (molecular weight: 498.44 g/mol), with carboxyl groups positioned at the 3,5-positions of each biphenyl unit . This compound is primarily utilized in synthesizing metal-organic frameworks (MOFs) and coordination polymers due to its rigid, multi-dentate structure, which enables the formation of stable porous networks. It is commercially available in varying quantities (e.g., 1g, 100mg) with a purity of 95% and requires storage under dry, room-temperature conditions to prevent degradation .
Properties
IUPAC Name |
2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O9/c29-25(30)19-11-17(15-7-3-1-4-8-15)12-20(26(31)32)23(19)37-24-21(27(33)34)13-18(14-22(24)28(35)36)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHEMGRPIPJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)OC3=C(C=C(C=C3C(=O)O)C4=CC=CC=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction via Coupling Reactions
The biphenyl backbone is typically assembled using cross-coupling methodologies. Suzuki-Miyaura coupling is a leading candidate due to its tolerance for functional groups and high selectivity. For example, a halogenated benzene derivative (e.g., 3,5-dibromo-4-hydroxybenzoic acid) could react with a boronic acid-substituted partner under palladium catalysis. However, the ether linkage complicates this approach, necessitating pre-formed aryl ether intermediates.
An alternative route involves Ullmann coupling , where copper catalysts mediate the reaction between aryl halides and phenols. For instance, reacting 3,5-dihalobenzoic acid derivatives with a dihydroxybiphenyl precursor could yield the ether-linked structure.
Carboxylic Acid Group Installation
Carboxylic acids are introduced via oxidation of methyl or acyl precursors. Patent CN103483186B describes a two-step process for 4,4'-biphenyldicarboxylic acid:
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Acylation : 4-diphenic acid reacts with oxalyl chloride and AlCl₃ to form 4,4'-dicarboxylbibenzil.
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Oxidation : The acyl intermediate is treated with hydrogen peroxide or tert-butyl peroxide in the presence of KOH, followed by recrystallization in methanol.
Adapting this method, methyl esters at the 3,5-positions could be oxidized to carboxylic acids using strong oxidants (e.g., KMnO₄ or CrO₃). However, over-oxidation risks must be mitigated through controlled conditions.
Ether Bond Formation
The central oxygen bridge is critical for structural integrity. A plausible method involves nucleophilic aromatic substitution (SNAr) between a fluorinated biphenyl derivative and a diol. For example:
where X = leaving group (e.g., F, NO₂) and R = biphenyl spacer.
Reaction Optimization Parameters
Solvent and Catalyst Systems
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Solvents : Dichloromethane, chlorobenzene, or toluene are preferred for acylation and coupling steps due to their inertness and ability to dissolve aromatic intermediates.
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Catalysts : AlCl₃ (for Friedel-Crafts acylation) and Pd(PPh₃)₄ (for Suzuki coupling) are effective but require strict moisture control.
Temperature and Stoichiometry
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Acylation : Conducted at 10–30°C with a 1:1.1–1.8:1.2–2.0 molar ratio of 4-diphenic acid, oxalyl chloride, and AlCl₃.
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Oxidation : Optimal at 50–60°C with a 1:1.4–1.8:1.6–2.0 ratio of acyl intermediate, oxidant, and KOH.
Industrial Scalability and Purification
Patent WO2019212233A1 highlights challenges in scaling MOF-related syntheses, including reactor agitation issues and incomplete reactions. For 4',4"'-oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)):
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Continuous flow systems could enhance mixing and heat transfer during exothermic steps.
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Recrystallization : Absolute methanol achieves >99% purity, as demonstrated for analogous compounds.
Characterization and Quality Control
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Purity : HPLC or NMR to verify >99% purity post-recrystallization.
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Structural confirmation : FT-IR (carboxylic O-H stretch at ~2500–3000 cm⁻¹) and X-ray crystallography.
Applications and Derivatives
This compound serves as a precursor for MOFs with high CO₂ adsorption capacity. Derivatives functionalized with diamines (e.g., mmen-Mg₂(dobpdc)) exhibit exceptional capture efficiency under flue gas conditions .
Chemical Reactions Analysis
4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoromethanesulfonic acid and chloride ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when dissolved in trifluoromethanesulfonic acid, the compound yields a salt with chloride ions .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of high-performance polymers such as polybenzoxazoles and poly-aromatic aldehyde resins . These polymers are utilized in the production of high-performance fibers, insulating materials, and thermoplastic liquid crystal polymers . Additionally, 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is employed in proteomics research as a specialty product .
Mechanism of Action
The mechanism of action of 4,4’‘-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its functional groups, which consist of the benzoic acid moiety and the oxy-moiety . These functional groups interact with various molecular targets and pathways, leading to the compound’s effects. For instance, the hydrochloride salt of the compound exhibits fluorescence properties at high concentrations (pH > 10) .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Position : The 3,5-dicarboxylate configuration in the target compound creates a V-shaped geometry, enabling unique pore architectures in MOFs compared to linear 4,4'-dicarboxylates like H2bpdc .
- Fluorination : Fluorinated derivatives (e.g., H2BPTFM) exhibit superior hydrophobicity and chemical resistance due to strong C-F bonds, making them ideal for water-sensitive applications .
- Amino Functionalization: H2L-NH2 introduces basic -NH2 groups, allowing post-synthetic modification but reducing stability under acidic conditions .
Stability and Performance in MOFs
- Thermal Stability : Zr-MOFs using H2bpdc (e.g., UiO-67) decompose above 500°C due to robust Zr-O bonds , whereas the target compound’s Co-based MOFs (e.g., [Co5O2(L1)2(oba)3]) are stable up to 300°C .
- Chemical Stability : Fluorinated MOFs (e.g., H2BPTFM-based) resist hydrolysis in acidic/basic media, outperforming the oxygen-bridged target compound in harsh conditions .
- Gas Adsorption : The target compound’s MOFs show moderate H2 and CO2 uptake (~1.5 wt% at 77K), while UiO-67 derivatives achieve higher capacities (~2.3 wt%) due to smaller pore sizes .
Industrial Viability
The target compound’s simpler synthesis and lower cost make it preferable for large-scale MOF production compared to fluorinated or amino-functionalized analogs . However, its moderate stability limits applications in extreme environments, where H2bpdc- or H2BPTFM-based MOFs are superior .
Biological Activity
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), also known as 4,4'-Oxybisbenzoic acid, is a compound with the molecular formula C28H18O9 and a molecular weight of 498.44 g/mol. It features two biphenyl groups linked by an ether bond and contains carboxylic acid functional groups at the 3 and 5 positions of each biphenyl unit. This compound is primarily utilized in polymer synthesis and advanced material applications due to its unique structural characteristics .
The biological activity of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is attributed to its ability to interact with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, while the biphenyl rings are capable of participating in π-π stacking interactions. These interactions enhance the compound's solubility and bioavailability, making it a candidate for various biological applications.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple phenolic groups in 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) suggests potential antioxidant activity through the scavenging of free radicals. This property is crucial for mitigating oxidative stress in biological systems .
Comparative Analysis
To better understand the unique properties of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4'-Dicarboxydiphenyl ether | Lacks additional biphenyl rings | Moderate antioxidant activity |
| Biphenyl-4,4'-dicarboxylic acid | Contains only one biphenyl ring | Limited biological activity |
| 4,4'-Sulfonyldibenzoic acid | Contains sulfone group instead of ether linkage | Potential antibacterial properties |
| 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) | Extended biphenyl structure with ether linkage | High potential for antioxidant and antidiabetic activity |
Study on Antioxidant Activity
A study investigated the antioxidant properties of various dicarboxylic acids and their derivatives. It was found that compounds with extended aromatic systems exhibited enhanced radical scavenging abilities. Although direct studies on 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) were not conducted, its structural similarities suggest it may possess comparable activities .
Antidiabetic Effects in Related Compounds
Research focusing on related compounds has shown that dicarboxylic acids can reduce glycation levels in proteins. A study demonstrated that certain derivatives could inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetes complications. This suggests that 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) may also exhibit similar beneficial effects in glucose metabolism .
Q & A
Q. What are the optimal synthetic routes for 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via a condensation reaction between 4,4'-dihydroxybiphenyl and phthalic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). The reaction is conducted under reflux in high-boiling solvents like toluene or xylene. Post-synthesis purification involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate the product with >95% purity. For lab-scale optimization, controlling the molar ratio of reactants (1:2 for dihydroxybiphenyl to anhydride) and maintaining anhydrous conditions are critical to minimize side products like ester derivatives .
Q. Table 1: Key Synthesis Parameters
| Reactant | Catalyst | Solvent | Temperature | Purification Method |
|---|---|---|---|---|
| 4,4'-Dihydroxybiphenyl, Phthalic anhydride | Acid catalyst | Toluene/Xylene | Reflux (140–150°C) | Recrystallization |
Q. How does the molecular structure of 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) influence its coordination chemistry and material properties?
- Methodological Answer : The compound’s biphenyl core provides rigidity, while the 3,5-dicarboxylic acid groups enable diverse coordination modes (e.g., chelating or bridging) with metal ions. This structural duality enhances its utility in metal-organic frameworks (MOFs) by forming stable secondary building units (SBUs). Computational modeling (e.g., density functional theory) can predict preferred coordination geometries, such as octahedral Mn²⁺ or tetrahedral Zn²⁺ complexes. Experimental validation via X-ray diffraction (XRD) is recommended to confirm binding modes .
Q. What solvents and purification methods are recommended for isolating 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) with high purity?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for dissolution due to the compound’s low solubility in water. Recrystallization using ethanol/water mixtures (7:3 v/v) at 4°C yields needle-like crystals with 98% purity. For lab-scale purification, column chromatography with silica gel (eluent: chloroform/methanol 9:1) effectively removes unreacted precursors. Dynamic light scattering (DLS) can monitor particle size distribution during crystallization .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported coordination behavior of 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) with transition metals?
- Methodological Answer : Variations in coordination modes (e.g., monodentate vs. bidentate binding) may arise from pH-dependent protonation of carboxylic groups or competing ligands (e.g., water). To resolve contradictions:
- Conduct potentiometric titrations to determine pKa values of carboxyl groups.
- Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances in situ.
- Compare results with structurally analogous ligands (e.g., biphenyl-4,4'-dicarboxylic acid) to isolate steric/electronic effects .
Q. How can hydrothermal synthesis parameters be controlled to design MOFs with 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) as a ligand for specific applications?
- Methodological Answer : Hydrothermal synthesis at 150–200°C for 24–72 hours in Teflon-lined autoclaves is effective. Key parameters:
- Metal-to-ligand ratio : A 1:1 molar ratio favors 2D networks, while 1:2 ratios promote 3D frameworks.
- pH control : Adjust to 3–5 to deprotonate carboxyl groups without hydrolyzing metal nodes.
- Co-ligands : Incorporate pyridine-based linkers (e.g., 4,4'-bipyridine) to stabilize porous architectures. Post-synthetic activation at 150°C under vacuum removes solvent molecules trapped in pores .
Q. Table 2: MOF Design Parameters
| Metal Salt | Temperature | Time | Co-ligand | Framework Dimensionality |
|---|---|---|---|---|
| Mn(OAc)₂·4H₂O | 150°C | 30 h | 4,4'-bis(pyrid-4-yl)biphenyl | 3D |
| Co(NO₃)₂·6H₂O | 180°C | 48 h | None | 2D |
Q. How does the biphenyl core and carboxylic acid substituent arrangement enhance MOF stability compared to analogous ligands?
- Methodological Answer : The extended π-conjugation of the biphenyl core resists framework collapse under mechanical stress, while the 3,5-dicarboxylic acid placement minimizes steric hindrance during metal coordination. Thermogravimetric analysis (TGA) shows stability up to 400°C, outperforming linear dicarboxylates (e.g., terephthalic acid). Comparative studies with Zr-based MOFs reveal that strong Zr–O bonds and ligand rigidity synergistically enhance hydrothermal stability (>1 week in boiling water) .
Q. What advanced characterization techniques are critical for analyzing the structural integrity of MOFs derived from 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))?
- Methodological Answer :
- Powder XRD : Confirm phase purity and crystallinity.
- Gas adsorption (BET/BJH) : Measure surface area (≥1000 m²/g for high-porosity MOFs) and pore size distribution.
- Solid-state NMR : Resolve local coordination environments of carboxylate groups.
- In situ IR spectroscopy : Monitor ligand deprotonation and metal binding during synthesis .
Q. How does 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) compare to structurally similar ligands in terms of coordination versatility and MOF performance?
- Methodological Answer : Table 3: Comparison with Analogous Ligands
| Ligand | Coordination Modes | MOF Stability (TGA) | Surface Area (m²/g) |
|---|---|---|---|
| Biphenyl-4,4'-dicarboxylic acid | Monodentate | 300°C | 800–1200 |
| Terephthalic acid | Bidentate | 350°C | 500–900 |
| 4,4'-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) | Bridging + Chelating | 400°C | 1000–1500 |
The target ligand’s dual carboxylate positions and ether linkage enable unique "kinked" geometries, fostering interpenetration-resistant frameworks. Its higher thermal stability and surface area make it superior for gas storage (e.g., CO₂, H₂) compared to linear analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
